molecular formula C5H8N2O B13068723 (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol

(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol

Cat. No.: B13068723
M. Wt: 112.13 g/mol
InChI Key: GGPILYBGTQJNOK-SCSAIBSYSA-N
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Description

(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol: is an organic compound characterized by the presence of a pyrazole ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Ethan-1-ol Moiety: The pyrazole ring can be functionalized by reacting it with an appropriate alkylating agent, such as an epoxide or a halohydrin, under basic conditions to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of (1R)-1-(1H-Pyrazol-4-yl)ethanone.

    Reduction: Formation of (1R)-1-(1H-Dihydropyrazol-4-yl)ethan-1-ol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol, which may have different biological activity.

    1-(1H-Pyrazol-4-yl)ethanone: Lacks the hydroxyl group, leading to different chemical reactivity and applications.

    1-(1H-Pyrazol-4-yl)ethanol: A racemic mixture of both enantiomers.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1R)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1

InChI Key

GGPILYBGTQJNOK-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CNN=C1)O

Canonical SMILES

CC(C1=CNN=C1)O

Origin of Product

United States

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